N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a novel indole-based amide derivative characterized by a butanamide backbone linking two distinct indole moieties: a 5-fluoro-substituted indole and a non-fluorinated indole. The fluorine atom at the 5-position of the indole ring is hypothesized to enhance metabolic stability and receptor binding, as seen in related fluorinated indole compounds . This compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties and target selectivity through strategic halogenation and amide bond incorporation.
Properties
Molecular Formula |
C22H22FN3O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C22H22FN3O/c23-17-8-9-21-19(12-17)16(14-26-21)10-11-24-22(27)7-3-4-15-13-25-20-6-2-1-5-18(15)20/h1-2,5-6,8-9,12-14,25-26H,3-4,7,10-11H2,(H,24,27) |
InChI Key |
CTDFCOGXOZSYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoroindole and 3-indolebutyric acid.
Coupling Reaction: The 5-fluoroindole is reacted with an appropriate alkylating agent to introduce the ethyl group at the 2-position.
Amidation: The resulting intermediate is then coupled with 3-indolebutyric acid under amidation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparison of Indole-Based Amide Derivatives
Key Observations :
- Substituent Effects : Fluorination (as in the 5-fluoroindole group) is associated with improved metabolic stability and binding affinity in serotonin receptor ligands . Chlorine and methoxy groups (e.g., compound 10j ) may enhance anticancer activity by promoting hydrophobic interactions with protein targets.
- Melting Points : Benzamide derivatives with electron-withdrawing substituents (e.g., 4-chloro in compound 17 ) exhibit higher melting points, suggesting increased crystallinity and stability.
Table 2: Receptor Affinity and Selectivity of Indole Derivatives
Key Findings :
- 5-HT7 Receptor Targeting : Fluorinated indole-triazine hybrids (e.g., Ki = 8 nM ) demonstrate that fluorine enhances receptor binding, a property likely shared by the target compound.
- Anticancer Activity : Acetamide derivatives with halogenated aryl groups (e.g., 10j ) show potent inhibition of Bcl-2/Mcl-1, critical for apoptosis regulation.
- Dual TLR4/COX Modulation : Amides combining indole and biphenyl groups (e.g., compound in ) highlight the versatility of indole-based scaffolds in multi-target therapies.
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic compound characterized by its unique indole structure, which is known for diverse biological activities. The presence of a 5-fluoro substitution on the indole ring potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
- Molecular Formula : C20H18FN3O
- Molecular Weight : 335.4 g/mol
The compound's structure includes a carboxamide functional group, often associated with increased solubility and bioactivity. The fluorine atom may improve binding affinity to biological targets or alter metabolic pathways, enhancing the compound's efficacy.
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity. For instance, this compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that compounds similar in structure to this compound can inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells, a critical mechanism for cancer therapy.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are noteworthy, particularly in the context of chronic inflammatory diseases:
- Cytokine Inhibition : Research indicates that similar indole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also possess this activity.
Antimicrobial Activity
This compound has shown promise against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.80 µg/mL |
| Mycobacterium tuberculosis | 12.50 µg/mL |
| Candida albicans | 62.50 µg/mL |
These findings suggest that the compound could be effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that indole derivatives with similar structures exhibited potent anticancer effects against various cell lines, indicating a promising therapeutic application for this compound .
- Antimicrobial Research : Another study highlighted the antimicrobial efficacy of indole derivatives against S. aureus and Mycobacterium tuberculosis, supporting the potential use of this compound in treating infections caused by resistant bacteria .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for tumor growth and inflammatory responses.
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, influencing cellular responses related to cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
